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Cat. No.: B019486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment

and prevention of estrogen receptor-positive breast cancer. Its efficacy is intrinsically linked to

its complex metabolism, which generates a variety of active and inactive metabolites. Among

these is tamoxifen N-oxide, a significant product of phase I metabolism. This technical guide

provides a detailed overview of the structural characterization of tamoxifen N-oxide,

consolidating available physicochemical data, outlining experimental protocols for its analysis,

and illustrating key metabolic and analytical pathways. While extensive research has been

conducted on tamoxifen and its primary active metabolites, a comprehensive public repository

of experimental structural data for tamoxifen N-oxide is notably limited. This guide, therefore,

synthesizes the available information and provides generalized protocols to aid researchers in

their investigations of this important metabolite.

Physicochemical Properties
Tamoxifen N-oxide is the product of the formal oxidation of the tertiary amine group of

tamoxifen.[1] Key physicochemical properties are summarized in the table below. It is important

to note that much of the available data is computationally predicted rather than experimentally

determined.
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Property Value Source

Molecular Formula C₂₆H₂₉NO₂ PubChem[2]

Molecular Weight 387.51 g/mol PubChem[2]

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-

enyl]phenoxy]-N,N-

dimethylethanamine oxide

PubChem[2]

CAS Number 75504-34-6 PubChem[2]

Appearance White to off-white solid MedchemExpress[3]

Solubility DMSO: ≥ 2 mg/mL MedchemExpress[3]

Predicted XLogP3 4.8 PubChem[2]

Predicted pKa (strongest

basic)
4.79

Human Metabolome

Database[4]

Metabolic Pathway of Tamoxifen to Tamoxifen N-
oxide
Tamoxifen undergoes N-oxidation primarily catalyzed by flavin-containing monooxygenase

(FMO) enzymes, particularly FMO1 and FMO3.[1][5] This metabolic process is a key step in the

phase I metabolism of tamoxifen. Interestingly, tamoxifen N-oxide can be reduced back to

tamoxifen by cytochrome P450 enzymes, suggesting a potential metabolic cycling or reservoir

role for the N-oxide metabolite.[1][6]
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Metabolic conversion of tamoxifen to tamoxifen N-oxide.

Structural Characterization Data
X-ray Crystallography
As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for

tamoxifen N-oxide. Consequently, detailed experimental information on its solid-state

conformation, including bond lengths, bond angles, and crystal packing, is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental 1H and 13C NMR spectra with complete peak assignments for

tamoxifen N-oxide are not readily available in the peer-reviewed literature. For reference, the

1H NMR spectrum of the parent compound, tamoxifen, is well-documented.[7] Researchers

seeking to characterize synthesized tamoxifen N-oxide would need to perform full 1D and 2D

NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural elucidation.

Expected 1H NMR Spectral Features: Based on the structure of tamoxifen N-oxide, the

following proton signals are anticipated, with shifts likely differing from tamoxifen due to the

electronic effects of the N-oxide group:

Aromatic protons: Signals corresponding to the protons on the two phenyl rings and the

disubstituted benzene ring.

Ethyl group protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-

CH₃) group.

Dimethylaminoethoxy protons: Signals for the two methylene groups of the ethoxy chain and

a singlet for the two N-methyl groups. The protons on the carbons adjacent to the N-oxide

will be significantly deshielded compared to tamoxifen.

Expected 13C NMR Spectral Features: The 13C NMR spectrum is expected to show distinct

signals for all 26 carbon atoms. The carbons directly bonded to the N-oxide group will exhibit

the most significant chemical shift changes compared to tamoxifen.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are

crucial for the identification and quantification of tamoxifen N-oxide in biological matrices.[8]

Mass Spectrometry Data Value/Information

Monoisotopic Mass 387.2198 g/mol

Molecular Ion [M+H]+ m/z 388.2273

Characteristic Fragment Ions

While a complete fragmentation spectrum is not

consistently reported, studies on tamoxifen and

its metabolites suggest that characteristic

product ions would arise from the cleavage of

the dimethylaminoethoxy side chain.

A generalized fragmentation pattern would likely involve the loss of the dimethylamino group

and subsequent cleavages of the ethoxy side chain.

Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis,

purification, and characterization of tamoxifen N-oxide. These are intended as a starting point

for researchers and may require optimization.

Synthesis of Tamoxifen N-oxide
Principle: The synthesis of tamoxifen N-oxide is achieved through the oxidation of the tertiary

amine group of tamoxifen. A common oxidizing agent for this transformation is meta-

chloroperoxybenzoic acid (m-CPBA).

Materials:

(Z)-Tamoxifen

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Dissolve (Z)-tamoxifen in anhydrous dichloromethane in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the

tamoxifen solution.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification of Tamoxifen N-oxide
Principle: The crude tamoxifen N-oxide can be purified by silica gel column chromatography

to separate it from unreacted tamoxifen and other byproducts.
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Procedure:

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a

small amount of silica gel.

Load the adsorbed product onto the prepared column.

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent

should be gradually increased.

Collect fractions and analyze them by TLC to identify those containing the pure tamoxifen
N-oxide.

Combine the pure fractions and evaporate the solvent under reduced pressure to yield

purified tamoxifen N-oxide.
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General workflow for the synthesis and characterization of tamoxifen N-oxide.
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Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a 5-10 mg sample of purified tamoxifen N-oxide in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete

assignment of proton and carbon signals.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile

with 0.1% formic acid for ESI+).

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

or analyze via LC-MS.

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern for

structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire an FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance)

accessory or by preparing a KBr pellet.

Identify characteristic absorption bands. Expected peaks would include those for aromatic C-

H and C=C stretching, aliphatic C-H stretching, C-O ether stretching, and the N-O stretching

of the N-oxide group (typically in the 950-970 cm-1 region).

Conclusion
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The structural characterization of tamoxifen N-oxide is essential for a complete understanding

of the pharmacology and toxicology of tamoxifen. While detailed experimental data, particularly

from X-ray crystallography and NMR spectroscopy, are not widely available in the public

domain, this guide provides a consolidated summary of the known physicochemical properties

and outlines the necessary experimental workflows for its synthesis, purification, and

comprehensive characterization. Further research to fully elucidate the three-dimensional

structure and detailed spectral properties of tamoxifen N-oxide will be invaluable to the fields

of drug metabolism and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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